Cas no 1806974-40-2 (Methyl 3-(difluoromethyl)-4-fluoro-2-methoxypyridine-6-acetate)

Methyl 3-(difluoromethyl)-4-fluoro-2-methoxypyridine-6-acetate is a fluorinated pyridine derivative with a methoxy and difluoromethyl substituent, offering unique reactivity and stability in synthetic applications. Its structure combines electron-withdrawing (fluoro, difluoromethyl) and electron-donating (methoxy) groups, making it a versatile intermediate for pharmaceutical and agrochemical synthesis. The difluoromethyl group enhances metabolic stability, while the fluorine atoms improve lipophilicity and bioavailability. The ester functionality allows further derivatization via hydrolysis or transesterification. This compound is particularly valuable in the development of bioactive molecules, where its balanced electronic properties and synthetic flexibility enable precise structural modifications. Its high purity and well-defined reactivity profile ensure consistent performance in complex reactions.
Methyl 3-(difluoromethyl)-4-fluoro-2-methoxypyridine-6-acetate structure
1806974-40-2 structure
商品名:Methyl 3-(difluoromethyl)-4-fluoro-2-methoxypyridine-6-acetate
CAS番号:1806974-40-2
MF:C10H10F3NO3
メガワット:249.18651342392
CID:4882675

Methyl 3-(difluoromethyl)-4-fluoro-2-methoxypyridine-6-acetate 化学的及び物理的性質

名前と識別子

    • Methyl 3-(difluoromethyl)-4-fluoro-2-methoxypyridine-6-acetate
    • インチ: 1S/C10H10F3NO3/c1-16-7(15)4-5-3-6(11)8(9(12)13)10(14-5)17-2/h3,9H,4H2,1-2H3
    • InChIKey: ZIEGMYOPMGLSPD-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC(CC(=O)OC)=NC(=C1C(F)F)OC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 265
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 48.4

Methyl 3-(difluoromethyl)-4-fluoro-2-methoxypyridine-6-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029035345-500mg
Methyl 3-(difluoromethyl)-4-fluoro-2-methoxypyridine-6-acetate
1806974-40-2 95%
500mg
$1,651.30 2022-03-31
Alichem
A029035345-1g
Methyl 3-(difluoromethyl)-4-fluoro-2-methoxypyridine-6-acetate
1806974-40-2 95%
1g
$2,837.10 2022-03-31
Alichem
A029035345-250mg
Methyl 3-(difluoromethyl)-4-fluoro-2-methoxypyridine-6-acetate
1806974-40-2 95%
250mg
$1,019.20 2022-03-31

Methyl 3-(difluoromethyl)-4-fluoro-2-methoxypyridine-6-acetate 関連文献

Related Articles

Methyl 3-(difluoromethyl)-4-fluoro-2-methoxypyridine-6-acetateに関する追加情報

Methyl 3-(difluoromethyl)-4-fluoro-2-methoxypyridine-6-acetate (CAS No. 1806974-40-2): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 3-(difluoromethyl)-4-fluoro-2-methoxypyridine-6-acetate, identified by its CAS number 1806974-40-2, represents a sophisticated intermediate in the realm of pharmaceutical chemistry. This compound, characterized by its pyridine core substituted with difluoromethyl, fluoro, and methoxy functional groups, has garnered significant attention due to its utility in the synthesis of biologically active molecules.

The structural motif of Methyl 3-(difluoromethyl)-4-fluoro-2-methoxypyridine-6-acetate positions it as a valuable building block for drug discovery initiatives. The presence of the difluoromethyl group is particularly noteworthy, as it is widely recognized for its ability to enhance metabolic stability and binding affinity in pharmacophores. This feature has made such compounds attractive candidates for further derivatization into potential therapeutic agents.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated heterocycles, including pyridines, due to their demonstrated efficacy in modulating biological targets. Methyl 3-(difluoromethyl)-4-fluoro-2-methoxypyridine-6-acetate exemplifies this trend, serving as a precursor for numerous drug candidates that are currently undergoing preclinical and clinical evaluation.

The synthesis of Methyl 3-(difluoromethyl)-4-fluoro-2-methoxypyridine-6-acetate involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. The introduction of the difluoromethyl group, in particular, often requires specialized methodologies to ensure high yield and purity. These synthetic strategies not only underscore the complexity of modern pharmaceutical synthesis but also demonstrate the importance of advanced chemical techniques in producing compounds with tailored properties.

The significance of this compound extends beyond its role as a synthetic intermediate. Its structural features make it a promising scaffold for developing novel therapeutic entities targeting various diseases. For instance, studies have shown that pyridine derivatives can exhibit potent activity against infectious diseases, cancer, and neurological disorders. The incorporation of fluorine atoms into these molecules often enhances their pharmacokinetic profiles, making them more suitable for clinical applications.

In the context of drug discovery, Methyl 3-(difluoromethyl) -4-(fluoro) -2-(methoxy)pyridine -6-acetate has been utilized in the development of small-molecule inhibitors that modulate key biological pathways. Researchers have leveraged its structural framework to design molecules that interact with enzymes and receptors with high specificity. This precision is crucial for minimizing side effects and maximizing therapeutic efficacy.

The impact of fluorinated pyridines on medicinal chemistry is further exemplified by their incorporation into antiviral and anticancer agents. The electron-withdrawing nature of fluorine atoms can influence the electronic properties of the molecule, thereby affecting its binding interactions with biological targets. This modulation has been exploited to create compounds with improved pharmacological properties.

The versatility of Methyl 3-(difluoromethyl) -4-(fluoro) -2-(methoxy)pyridine -6-acetate as a synthetic intermediate is also reflected in its application across different therapeutic areas. For instance, it has been employed in the synthesis of kinase inhibitors, which are critical in cancer therapy. The ability to fine-tune the structure of these inhibitors through modifications at various positions allows for the development of drugs with enhanced selectivity and potency.

Ongoing research continues to uncover new applications for this compound and its derivatives. Innovations in synthetic methodologies are enabling chemists to access previously inaccessible molecular architectures, thereby expanding the pool of potential drug candidates. The integration of computational chemistry and high-throughput screening techniques is further accelerating the discovery process by allowing rapid evaluation of large libraries of compounds.

The future prospects for Methyl 3-(difluoromethyl) -4-(fluoro) -2-(methoxy)pyridine -6-acetate are bright, given its multifaceted utility in pharmaceutical synthesis. As our understanding of biological systems evolves, so too will our ability to design molecules that interact with them in sophisticated ways. This compound stands as a testament to the power of organic chemistry in addressing complex medical challenges.

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